molecular formula C22H20N4O2S3 B11246444 2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide

2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11246444
M. Wt: 468.6 g/mol
InChI Key: RRJRNZLDKNEXGG-UHFFFAOYSA-N
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Description

2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound featuring a combination of thiazole, pyridazine, and thiophene moieties

Preparation Methods

The synthesis of 2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridazine moiety: This step often involves the reaction of hydrazine derivatives with diketones or similar compounds.

    Coupling reactions: The final step involves coupling the thiazole and pyridazine intermediates with thiophene derivatives using reagents such as palladium catalysts under controlled conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of functional groups such as ketones or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole and pyridazine rings, using reagents like sodium hydride or alkyl halides.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Due to its unique structure, it could be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar compounds include those with thiazole, pyridazine, and thiophene moieties. Examples include:

The uniqueness of 2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE lies in its combination of these functional groups, which may confer unique properties and applications.

Properties

Molecular Formula

C22H20N4O2S3

Molecular Weight

468.6 g/mol

IUPAC Name

2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C22H20N4O2S3/c1-14-21(31-22(24-14)15-5-7-16(28-2)8-6-15)18-9-10-20(26-25-18)30-13-19(27)23-12-17-4-3-11-29-17/h3-11H,12-13H2,1-2H3,(H,23,27)

InChI Key

RRJRNZLDKNEXGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)NCC4=CC=CS4

Origin of Product

United States

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